1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid, also known as THPI, is an organic compound with a wide range of applications in both scientific research and industrial processes. THPI is an important intermediate for the synthesis of many pharmaceuticals and other compounds. It has a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in cancer therapy.
Scientific Research Applications
Fluorescent Dye Synthesis
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid and related compounds have been explored in the synthesis of highly fluorescent dyes. These dyes exhibit bright fluorescence in solutions and have potential applications in sensing acidic environments due to their weak base properties and the substantial changes in their emission spectra upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Synthesis of Aromatic Amides
The compound has been used in the synthesis of p-aminobenzoic acid diamides. This involves the reaction of the acid chloride form of the compound with various amines, leading to the formation of aromatic diamides, which have potential applications in various fields of chemistry (Agekyan & Mkryan, 2015).
Anti-inflammatory Research
A novel series of compounds related to this compound demonstrated significant anti-inflammatory activity. This includes the synthesis of 1-aryl and 2-aryl tetrahydroindazole carboxylic acids, showcasing their potential in developing new anti-inflammatory drugs (Nagakura et al., 1979).
Organic Synthesis Methodology
The compound plays a crucial role in various organic synthesis methodologies. For instance, it has been used in the practical synthesis of CCR5 antagonists, showcasing its utility in the development of therapeutically relevant molecules (Ikemoto et al., 2005). Additionally, it has been utilized in the synthesis of α-keto cyclic ethers, highlighting its versatility in organic chemistry applications (Enholm & Schreier, 1995).
Coordination Chemistry
This compound derivatives are used in coordination chemistry, particularly in the synthesis and structural characterization of cadmium(II) coordination architectures. These compounds exhibit unique structural features and properties, which are crucial for understanding and developing new materials (Wang et al., 2013).
properties
IUPAC Name |
1-(oxan-2-yl)indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)9-4-3-5-11-10(9)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZBDJWQOVUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656771 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000576-23-7 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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